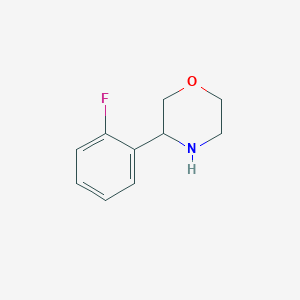
3-(2-Fluorophenyl)morpholine
Vue d'ensemble
Description
3-(2-Fluorophenyl)morpholine is a chemical compound with the molecular formula C10H12FNO . It is used for the management and prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) in cancer patients .
Synthesis Analysis
The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported .Molecular Structure Analysis
The molecular structure of 3-(2-Fluorophenyl)morpholine consists of a morpholine ring attached to a fluorophenyl group . The morpholine (1,4-oxazinane) motif is a common feature in many biologically relevant compounds .Applications De Recherche Scientifique
Synthesis and Chemical Properties
“3-(2-Fluorophenyl)morpholine” and its derivatives have been synthesized and characterized to explore their chemical properties and potential applications. For instance, the synthesis and antidepressive activity of related compounds have been investigated, demonstrating the chemical's relevance in medicinal chemistry. Compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride show promising antidepressant activities, highlighting the importance of structural modifications in enhancing biological activity (Tao Yuan, 2012). Moreover, studies on isomers and related compounds, such as (Z)-3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholinoprop-2-en-1-one, provide insights into their crystal structure and potential as fungicides (B. Chai, Changling Liu, 2011).
Pharmacological and Biological Activity
Research into “3-(2-Fluorophenyl)morpholine” derivatives extends into their pharmacological applications. One derivative demonstrated remarkable anti-tuberculosis activity, as well as superior anti-microbial properties, indicating its potential in treating infectious diseases (Mamatha S.V, M. Bhat, Sagar B K, Meenakshi S.K., 2019). Similarly, another study showcased the synthesis of an NK(1) receptor antagonist, underlining the compound's therapeutic potential in addressing conditions like emesis and depression (T. Harrison, A. P. Owens, B. Williams, C. Swain, A. Williams, E. Carlson, W. Rycroft, F. Tattersall, M. Cascieri, G. Chicchi, S. Sadowski, N. Rupniak, R. Hargreaves, 2001).
Antitumor and Antimicrobial Activities
Derivatives of “3-(2-Fluorophenyl)morpholine” have shown significant antitumor and antimicrobial activities. One study highlighted a compound's distinct inhibition on the proliferation of various cancer cell lines, suggesting its utility in cancer research and therapy (Zhi-hua Tang, W. Fu, 2018). Another research effort synthesized and evaluated a series of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline for their antimicrobial activity, indicating the broad potential of these compounds in combating microbial infections (D. B. Janakiramudu, D. Subba Rao, C. Srikanth, S. Madhusudhana, Poojary Sreenivasa Murthy, M. NagalakshmiDevamma, P. V. Chalapathi, C. Naga Raju, 2017).
Lysosome-Targetable Fluorescent Probes
Further extending its applications, a morpholine-type naphthalimide chemsensor derived from “3-(2-Fluorophenyl)morpholine” was developed as a lysosome-targeted fluorometric sensor for trivalent metal ions, demonstrating its utility in cellular imaging and metal ion detection (F. Ye, Nan Wu, Ping Li, Yulong Liu, Shijie Li, Ying Fu, 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that morpholine derivatives can interact with various enzymes and receptors, influencing their activity .
Mode of Action
Morpholine derivatives are known to interact with their targets, leading to changes in the target’s function . The fluorophenyl group may enhance the compound’s binding affinity to its targets .
Biochemical Pathways
It is known that morpholine derivatives can influence various biochemical pathways depending on their specific targets .
Result of Action
Based on the known effects of morpholine derivatives, it can be inferred that the compound may influence cellular processes related to its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(2-Fluorophenyl)morpholine . .
Propriétés
IUPAC Name |
3-(2-fluorophenyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLPOEHMACVZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Furan-2-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B3073175.png)

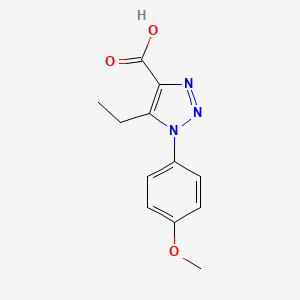


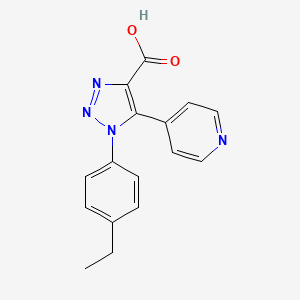
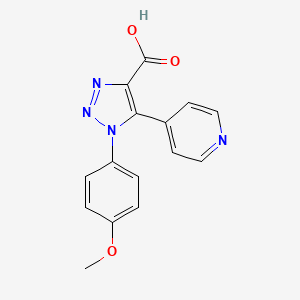

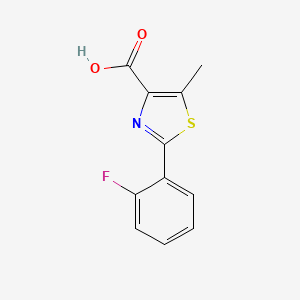
![6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3073263.png)
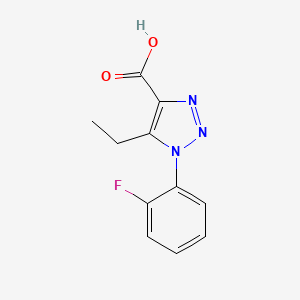
![{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine](/img/structure/B3073273.png)
